Product packaging for L-Propoxyphene-d5 Hydrochloride(Cat. No.:CAS No. 1276197-49-9)

L-Propoxyphene-d5 Hydrochloride

Cat. No.: B591268
CAS No.: 1276197-49-9
M. Wt: 380.968
InChI Key: QMQBBUPJKANITL-HYOVGAQCSA-N
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Description

Significance of Deuterated Analogs in Modern Analytical Chemistry

Deuterated analogs are a specific type of isotopically labeled standard where one or more hydrogen atoms (¹H) are replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D). This seemingly small change has profound implications for analytical techniques, especially mass spectrometry (MS). clearsynth.comwisdomlib.org The key advantage of using a deuterated standard is that it is chemically almost identical to its non-deuterated counterpart, the analyte, meaning it behaves similarly during sample preparation and chromatographic separation. aptochem.comresearchgate.net However, due to the mass difference between hydrogen and deuterium, the deuterated standard can be easily distinguished from the analyte by a mass spectrometer. clearsynth.com

This distinction is critical for a technique known as isotope dilution mass spectrometry (IDMS), which is considered a gold standard for quantitative analysis. aptochem.com In this method, a known amount of the deuterated internal standard is added to a sample before processing. By comparing the mass spectrometer's response for the analyte to that of the internal standard, analysts can accurately determine the concentration of the analyte in the original sample. clearsynth.com This approach effectively corrects for any loss of the analyte during sample extraction and for variations in the instrument's response, a phenomenon known as the "matrix effect," thereby significantly improving the precision and accuracy of the measurement. clearsynth.com

The use of deuterated internal standards is essential for robust and reliable bioanalytical methods. aptochem.com They help to reduce chromatography time and increase the throughput of assays. aptochem.com

Overview of Isotopic Labeling Strategies for Pharmaceutical Compounds

The introduction of isotopes into pharmaceutical compounds can be achieved through various synthetic strategies. musechem.comchemicalsknowledgehub.com The choice of strategy often depends on the complexity of the molecule, the desired position of the label, and the stage of drug development. chemicalsknowledgehub.com

Common strategies include:

Exchange Reactions: One of the simplest methods involves exchanging acidic protons in a molecule with deuterium or tritium (B154650) by using deuterated or tritiated water. chemicalsknowledgehub.com

Catalytic Hydrogenation: Using deuterium or tritium gas in the presence of a catalyst can introduce the isotopes into a molecule. chemicalsknowledgehub.com

Use of Labeled Reagents: Commercially available labeled building blocks, such as deuterated iodomethane, can be incorporated into the synthesis of the target drug molecule. chemicalsknowledgehub.com

Late-Stage Functionalization: Advanced techniques now allow for the introduction of isotopes at a late stage in the synthetic sequence, which is often more efficient and cost-effective. musechem.com

Both stable isotopes, like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), and radioactive isotopes, such as tritium (³H) and carbon-14 (B1195169) (¹⁴C), are used. musechem.comchemicalsknowledgehub.commetsol.com While radioactive isotopes offer high sensitivity, stable isotopes are non-radioactive and therefore safer to handle, making them ideal for a wide range of applications, including clinical studies. metsol.com The synthesis of labeled compounds, however, can be challenging and may require more complex procedures than the synthesis of the unlabeled parent drug. nih.gov

Role of L-Propoxyphene-d5 Hydrochloride as a Certified Reference Material and Research Standard

This compound is the isotopically labeled analog of L-Propoxyphene (B1205853) Hydrochloride. cymitquimica.comcymitquimica.com It is specifically the levo-isomer of propoxyphene, where five hydrogen atoms in the propionyl group have been replaced with deuterium. lgcstandards.comcymitquimica.com This compound serves as a certified reference material (CRM) and an internal standard for the quantification of propoxyphene and its metabolites in various biological matrices, such as plasma and oral fluid, using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.combertin-bioreagent.comhpst.cz

As a CRM, this compound is manufactured and tested under stringent international standards to ensure its purity, identity, and concentration are accurately characterized. caymanchem.com This high level of quality control is crucial for its use in forensic and toxicological analysis, as well as in clinical research, where accurate quantification is paramount. lgcstandards.comcaymanchem.comresearchgate.net For instance, it is used in studies to determine the concentration of propoxyphene in samples for therapeutic drug monitoring or in post-mortem analysis. researchgate.net The use of L-Propoxyphene-d5 as an internal standard improves the reliability and accuracy of these analytical methods. hpst.cz

The table below summarizes the key chemical identifiers for this compound.

PropertyValueSource
Synonyms Levopropoxyphene HCl; (2R,3S)-(-)-4-Dimethylamino-3-methyl-1,2-diphenyl-2-butanol Propionate HCl cymitquimica.com
Molecular Formula C₂₂H₂₅D₅ClNO₂ cymitquimica.com
Molecular Weight 380.97 g/mol cymitquimica.com
Appearance White Solid cymitquimica.com
Isotopic Purity 98 atom % D cymitquimica.com

Properties

CAS No.

1276197-49-9

Molecular Formula

C22H30ClNO2

Molecular Weight

380.968

IUPAC Name

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] 2,2,3,3,3-pentadeuteriopropanoate;hydrochloride

InChI

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2;

InChI Key

QMQBBUPJKANITL-HYOVGAQCSA-N

SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl

Synonyms

[R-(R*,S*)]-α-[2-(Dimethylamino)-1-methylethyl]-α-phenyl-benzeneethanol Propanoate (Ester) Hydrochloride-d5;  (-)-4-(Dimethylamino)-3-methyl-1,2-diphenyl-2-butanol Propionate Hydrochloride-d5;  Levopropoxyphene Hydrochloride-d5;  α-l-Propoxyphene Hydroc

Origin of Product

United States

Synthetic Chemistry and Deuteration of L Propoxyphene D5 Hydrochloride

Methodologies for Deuterium (B1214612) Incorporation onto the Propoxyphene Core

The introduction of deuterium into the propoxyphene molecule can be accomplished through several strategic approaches. The most common methods involve either direct hydrogen-deuterium exchange (HDE) on the propoxyphene core or, more effectively, the use of deuterated precursors during the synthesis. google.com HDE can be performed using a deuterium source like D2O or deuterated solvents in the presence of a catalyst, such as Palladium on carbon (Pd/C). google.com However, for site-specific labeling, building the molecule from deuterated starting materials is the preferred route.

For L-Propoxyphene-d5 Hydrochloride, the deuterium atoms are specifically located on one of the phenyl rings. This is achieved by using a deuterated precursor, such as Phenyl-d5-boronic acid or a Grignard reagent derived from bromobenzene-d5. clearsynthdeutero.comlookchem.com The use of deuterated phenylacetic acid has also been described as a potential route.

One highly effective method for introducing the phenyl-d5 group is through the Suzuki-Miyaura cross-coupling reaction, which utilizes Phenyl-d5-boronic acid as the key reagent. clearsynthdeutero.com Another critical step in the synthesis involves a Grignard reaction. Here, a deuterated Grignard reagent, benzyl-d5-magnesium bromide (prepared from bromobenzene-d5), is reacted with the appropriate aminoketone precursor. This strategy ensures the selective incorporation of the five deuterium atoms onto the benzyl (B1604629) group, which becomes one of the two phenyl groups in the final propoxyphene structure. allfordrugs.comwikipedia.org The successful incorporation of the phenyl-d5 group is later confirmed by spectroscopic methods, where the characteristic signals of the five aromatic protons are absent in the ¹H NMR spectrum.

Propoxyphene has two chiral centers, resulting in four possible stereoisomers. wikipedia.org The biological and pharmacological properties are highly dependent on the specific stereochemistry, with the α-isomer being the active form. The α-isomer exists as a pair of enantiomers: α-d-propoxyphene and α-l-propoxyphene (levopropoxyphene). wikipedia.org

Achieving stereochemical control to synthesize the desired L-isomer is a critical challenge. The key step is the resolution of the racemic precursor, β-dimethylamino-α-methylpropiophenone. allfordrugs.comgoogle.com This resolution is typically accomplished by fractional crystallization using a chiral resolving agent, such as dibenzoyltartaric acid. google.comgoogle.com

To obtain the L-isomer of propoxyphene, the (+) isomer of the β-dimethylamino-α-methylpropiophenone precursor is required. allfordrugs.comgoogle.com The stereoselective synthesis, as detailed by Pohland et al., involves the reaction of this specific optically active aminoketone with a Grignard reagent, which proceeds with a high degree of stereoselectivity to yield the precursor alcohol for α-l-propoxyphene. allfordrugs.comgoogle.comdrugfuture.com

StepDescriptionKey Reagents/Techniques
Resolution Separation of racemic β-dimethylamino-α-methylpropiophenone.(+)-Dibenzoyltartaric acid
Isolation Isolation of the (+)-aminoketone precursor.Fractional crystallization
Grignard Reaction Stereoselective reaction to form the l-carbinol precursor.Benzyl-d5-magnesium bromide

Precursor Chemistry and Reaction Pathways for L-Propoxyphene (B1205853) Synthesis

The synthesis of propoxyphene begins with common starting materials and proceeds through several key intermediates. A typical synthetic pathway involves a Friedel-Crafts acylation, followed by a Mannich reaction to produce the crucial aminoketone intermediate. wikipedia.org

The general synthetic sequence is as follows:

Friedel-Crafts Acylation: Benzene reacts with propionyl chloride in the presence of a Lewis acid (e.g., aluminum chloride) to form propiophenone. wikipedia.org

Mannich Reaction: Propiophenone undergoes a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to yield β-dimethylamino-α-methylpropiophenone. wikipedia.org

Resolution: The racemic aminoketone is resolved as described in section 2.1.2.

Grignard Reaction: The resolved (+)-aminoketone is reacted with benzyl-d5-magnesium bromide to produce the deuterated carbinol precursor, α-l-1,2-diphenyl-d5-3-methyl-4-dimethylamino-2-butanol (l-oxyphene-d5). wikipedia.orggoogle.com

Esterification: The l-oxyphene-d5 is esterified to form L-Propoxyphene-d5. google.comgoogle.com

The final step in the synthesis is the esterification of the tertiary alcohol group of the l-oxyphene-d5 precursor. Historically, this was often achieved using propionic anhydride (B1165640). allfordrugs.comwikipedia.org However, an improved and more efficient method involves an acid chloride conversion. google.comgoogle.com

In this enhanced process, the precursor carbinol (l-oxyphene-d5) is reacted with propionyl chloride in a suitable solvent like dichloromethane. google.com This acid chloride reaction offers several advantages over the anhydride method, including higher yields and a significant simplification of the subsequent purification steps. google.comgoogle.com The reaction proceeds without the need for an amine catalyst, further streamlining the process. google.com

Esterification MethodReagentAdvantages
Anhydride Esterification Propionic anhydrideTraditional method
Acid Chloride Conversion Propionyl chlorideHigher yield, simplified purification, no catalyst needed google.comgoogle.com

Advanced Purification and Isolation Techniques for this compound

After synthesis, the crude L-Propoxyphene-d5 must be purified to remove unreacted precursors, by-products, and other isomers. The conversion to the hydrochloride salt facilitates purification, as it is a crystalline solid that is freely soluble in water and alcohol. allfordrugs.com

Initial purification can be achieved by precipitating the free base from the reaction mixture by adjusting the pH to approximately 8.8-9.0 with a base like ammonium (B1175870) hydroxide. google.com The precipitated free base can then be recovered by filtration. google.com

Further purification typically involves recrystallization from a solvent mixture, such as methanol-ethyl acetate (B1210297) or ethanol-water. allfordrugs.comgoogle.com For isotopically labeled compounds requiring high chemical and chiral purity, advanced chromatographic techniques are essential. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase (e.g., a polysaccharide-based column), is a powerful tool for separating the desired L-isomer from any remaining D-isomer or other diastereomers.

Assessment of Isotopic Purity and Chemical Identity in Synthesized Batches

The final verification of the synthesized this compound involves a battery of analytical tests to confirm its chemical identity, purity, and isotopic enrichment.

Confirmation of Chemical Structure and Purity:

High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is used to determine the chemical purity of the batch by separating the main compound from any impurities. lgcstandards.com

Assessment of Isotopic Purity:

Mass Spectrometry (MS): Mass spectrometry is the primary technique for determining isotopic enrichment. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze the mass-to-charge ratio (m/z) of the molecule and its fragments. oup.comnih.gov By comparing the abundance of the d5-labeled compound to any lower-deuterated (d0-d4) species, the isotopic purity can be accurately calculated. lgcstandards.com For instance, in LC/MS SIM (Selected Ion Monitoring) analysis, specific ions corresponding to different isotopic variants are monitored to quantify their relative presence. lgcstandards.com

The comprehensive analysis ensures that each batch meets the stringent requirements for its intended use as a certified reference material or internal standard.

Analytical TechniquePurposeKey Findings for L-Propoxyphene-d5 HCl
¹H NMR Structural ConfirmationAbsence of signals in the aromatic phenyl-d5 region.
¹³C NMR Structural ConfirmationSplitting of deuterated carbon signals.
HPLC-UV/PDA Chemical PurityDetermination of purity percentage. lgcstandards.com
LC-MS / GC-MS Isotopic Purity & IdentityConfirmation of molecular weight and quantification of isotopic enrichment (e.g., >98 atom % D). lgcstandards.comoup.com
Chiral HPLC Stereochemical PuritySeparation and quantification of L- and D-isomers.

Advanced Analytical Methodologies Employing L Propoxyphene D5 Hydrochloride

Mass Spectrometry Applications as an Internal Standard

Stable isotope-labeled internal standards like L-Propoxyphene-d5 hydrochloride are the gold standard in quantitative mass spectrometry. Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency and fragmentation patterns. This allows for the mitigation of matrix effects and variations in instrument response, leading to highly accurate and precise measurements in forensic analysis, clinical toxicology, and pain prescription monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is a preferred technique for the analysis of propoxyphene due to its high sensitivity and specificity, particularly in its ability to differentiate between structurally similar metabolites without the need for chemical derivatization. oup.com The use of this compound and its related deuterated metabolites as internal standards is integral to achieving reliable quantification.

Effective chromatographic separation is crucial for resolving the target analyte from isobaric interferences in the sample matrix before detection by the mass spectrometer. Optimization involves a systematic adjustment of several key parameters to achieve sharp, symmetrical peaks with adequate retention and resolution. For the analysis of propoxyphene and its primary metabolite, norpropoxyphene (B1213060), reversed-phase chromatography is commonly employed.

A typical optimized method utilizes a C18 stationary phase, which provides effective retention for these moderately nonpolar compounds. The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with a formic acid modifier to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. Adjusting the gradient slope, flow rate, and column temperature allows for fine-tuning of the separation, ensuring that the analytes elute in a region of the chromatogram free from significant matrix suppression or enhancement. oup.com

ParameterConditionPurpose
Column Zorbax SB C18 (2.1 x 50 mm, 1.8 µm)Provides high-resolution separation of propoxyphene metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; acid modifier aids in protonation for positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for eluting analytes from the reversed-phase column.
Flow Rate 0.4 mL/minOptimized for the column dimensions to ensure efficient separation.
Column Temperature 50°CReduces mobile phase viscosity and can improve peak shape and analysis time.

Data derived from a validated method for norpropoxyphene analysis. oup.com

In tandem mass spectrometry (MS/MS), quantification is typically performed using Multiple Reaction Monitoring (MRM). This mode involves selecting a specific precursor ion (Q1) for the analyte and its internal standard, fragmenting it in a collision cell, and monitoring a specific product ion (Q3). This process provides exceptional specificity. For robust identification, at least two MRM transitions are monitored for each compound—a primary "quantifier" transition for concentration measurement and a secondary "qualifier" transition. The ratio of the quantifier to qualifier ion must remain constant within a specified tolerance, confirming the identity of the analyte.

The selection of MRM transitions for L-propoxyphene (B1205853) and its deuterated standard is based on their mass-to-charge ratios (m/z). The precursor ion is typically the protonated molecule [M+H]⁺ in positive electrospray ionization mode. The five deuterium (B1214612) atoms in L-Propoxyphene-d5 result in a precursor ion that is 5 Daltons higher than the unlabeled analyte, allowing for clear differentiation by the mass spectrometer.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zRole
Propoxyphene340.058.0Quantifier
L-Propoxyphene-d5 (Internal Standard)345.0--
Norpropoxyphene326.0252.0Quantifier
Norpropoxyphene-d5 (Internal Standard)331.0257.0Quantifier

Note: The specific product ion for L-Propoxyphene-d5 would be selected based on fragmentation studies to ensure it is specific and free from interference. A common fragment would likely correspond to the dimethylamino-ethyl moiety, adjusted for any deuterium labels on that part of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is a well-established technique for the confirmation of propoxyphene in forensic and clinical samples. oup.com While LC-MS/MS can often analyze the parent compound and its metabolites directly, GC-MS analysis frequently requires sample preparation steps, including derivatization, to improve the chromatographic properties of the analytes.

Derivatization is a chemical modification process used to enhance the analytical characteristics of a compound for GC-MS analysis. jfda-online.com The goals are typically to increase volatility, improve thermal stability, and enhance chromatographic peak shape. jfda-online.com For propoxyphene and its primary metabolite, norpropoxyphene, derivatization is particularly important for the metabolite.

Norpropoxyphene contains a secondary amine group that can cause peak tailing on common GC columns. A common strategy involves converting norpropoxyphene into a more stable and less polar derivative. unitedchem.com One such approach is the base-catalyzed conversion of norpropoxyphene into norpropoxyphene amide. This intramolecular rearrangement creates a more stable compound with improved chromatographic behavior, leading to sharper peaks and better sensitivity. unitedchem.com While propoxyphene itself may not always require derivatization, the entire analytical method is often optimized around the requirements of its key metabolite. nih.gov

StrategyTarget AnalyteReagent/ConditionBenefit
Amide Formation NorpropoxypheneStrong base (e.g., Sodium Hydroxide) during extractionConverts the metabolite to a more stable amide, improving peak shape and stability for GC analysis.
Acylation NorpropoxypheneFluorinated anhydrides (e.g., TFAA, PFPA)Increases volatility and introduces electronegative atoms, enhancing detection by electron capture or mass spectrometry.

The choice of ionization technique in GC-MS significantly influences the resulting mass spectrum and the information that can be obtained.

Electron Ionization (EI) is the most common technique used in GC-MS. It is a "hard" ionization method that uses high-energy electrons (typically 70 eV) to ionize the analyte molecule. nih.gov This process imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a characteristic "fingerprint" of the compound, which is highly useful for identification by comparison to spectral libraries like the one maintained by the National Institute of Standards and Technology (NIST). nist.gov For propoxyphene, the EI spectrum shows a characteristic base peak at m/z 58, corresponding to the stable [CH2=N(CH3)2]⁺ fragment, while the molecular ion (m/z 339) is often of very low abundance or absent. nist.gov

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation and a more abundant protonated molecule [M+H]⁺. In CI, a reagent gas (such as methane (B114726) or ammonia) is introduced into the ion source, ionized by the electron beam, and these reagent gas ions then transfer a proton to the analyte molecule through a chemical reaction. nih.gov This is particularly useful for confirming the molecular weight of an unknown compound or when the molecular ion is not observed in EI. The use of CI with deuterium-labeled internal standards was one of the earliest high-specificity methods for the simultaneous quantification of propoxyphene and norpropoxyphene in biological samples. nih.gov

Method Development and Validation Utilizing this compound

The process of analytical method development and validation ensures that a specific method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. emerypharma.com this compound is an ideal internal standard for these procedures, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. lcms.cz

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. In methods utilizing this compound, a calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of non-labeled propoxyphene and a constant concentration of the deuterated internal standard.

The instrument response is measured as the ratio of the peak area of the analyte (propoxyphene) to the peak area of the internal standard (this compound). This ratio is then plotted against the known concentration of the analyte. The linearity is typically evaluated by the coefficient of determination (R²), with a value of 0.99 or greater indicating a strong linear relationship. The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision. nih.gov

Table 1: Example Calibration Curve Data for Propoxyphene using this compound Internal Standard This table contains hypothetical data for illustrative purposes.

Propoxyphene Conc. (ng/mL)Propoxyphene Peak AreaL-Propoxyphene-d5 HCl Peak AreaPeak Area Ratio (Analyte/IS)
5.011,52098,9500.116
10.023,15099,1200.234
25.058,200100,5000.579
50.0118,500101,2001.171
100.0240,10099,8002.406
250.0595,400100,3005.936

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV). The use of this compound helps to minimize variability, thus improving precision.

Accuracy is the closeness of the mean test result to the true value and is often expressed as percent recovery. fda.gov The internal standard corrects for potential loss of the analyte during sample extraction and processing, ensuring a more accurate final measurement.

Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov

These limits are often established based on the signal-to-noise ratio, where the LOD is typically 3:1 and the LOQ is 10:1.

Table 2: Example Precision and Accuracy Validation Data This table contains hypothetical data for illustrative purposes.

QC Level (ng/mL)Intra-day Precision (%CV) (n=5)Inter-day Precision (%CV) (n=15)Accuracy (% Recovery)
Low (15)4.5%6.8%102.5%
Medium (75)3.1%5.2%98.7%
High (200)2.8%4.9%101.3%

Biological samples such as blood and urine contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.gov This can lead to ion suppression or enhancement, causing inaccurate quantification.

Isotopic dilution mass spectrometry, using a stable isotope-labeled internal standard like this compound, is the most effective method to compensate for these matrix effects. nih.govchromatographyonline.com Because the deuterated standard is chemically and physically nearly identical to the non-labeled analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. chromatographyonline.com By measuring the ratio of the analyte to its isotopic analog, the variability caused by matrix effects is effectively nullified, leading to highly accurate and reliable results. nih.gov

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample, such as metabolites, impurities, or other drugs. europa.eu In LC-MS/MS analysis, specificity is achieved by using Multiple Reaction Monitoring (MRM). In this technique, a specific precursor ion of the analyte is selected and fragmented, and a resulting unique product ion is monitored.

This compound has a different mass than the native propoxyphene due to the five deuterium atoms. This mass difference allows the mass spectrometer to distinguish clearly between the analyte and the internal standard. Each will have its own unique precursor → product ion transition. This high degree of selectivity ensures that the signals are free from interference, which is crucial when analyzing complex matrices encountered in forensic and clinical toxicology. europa.eu

Spectroscopic Characterization for Labeling Confirmation

Before a deuterated compound can be used as an internal standard, its chemical structure, particularly the position of the isotopic labels, must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used to confirm the location of deuterium atoms in a labeled molecule. In a Proton (¹H) NMR experiment, signals arise from hydrogen nuclei. When a hydrogen atom is replaced by a deuterium atom, the corresponding signal in the ¹H NMR spectrum will disappear or be significantly diminished. By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, analysts can precisely identify which hydrogen atoms have been substituted with deuterium, thereby confirming the correct labeling pattern. This verification is essential to ensure the integrity and suitability of the compound as an internal standard.

Vibrational Spectroscopy (IR, Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. For this compound, these methods provide a unique spectral fingerprint, confirming its molecular structure and isotopic labeling. While a detailed experimental vibrational analysis with complete peak assignments for L-Propoxyphene and its deuterated analogues is not extensively available in peer-reviewed literature, a thorough understanding of its structure can be derived from the well-established characteristic frequencies of its constituent functional groups. The introduction of five deuterium atoms onto one of the phenyl rings (-d5) induces predictable shifts in the vibrational frequencies associated with that ring, offering a clear method for confirming the isotopic substitution.

The enantiomeric form, L-propoxyphene, is vibrationally identical to its D-propoxyphene counterpart in standard IR and Raman spectroscopy, as these techniques are not inherently sensitive to chirality. Therefore, spectral data for either enantiomer can be used for foundational structural analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The key functional groups within this compound give rise to distinct absorption bands.

Carbonyl Group (C=O): The ester functionality features a strong C=O stretching vibration, typically observed in the range of 1735-1750 cm⁻¹. This intense band is one of the most prominent features in the IR spectrum.

Aromatic Rings: The molecule contains two phenyl rings. The non-deuterated phenyl ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of sharp C=C stretching bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations also produce strong absorptions in the 690-900 cm⁻¹ range, which are indicative of the substitution pattern.

Aliphatic Chains: The aliphatic portions of the molecule, including the ethyl and dimethylamino groups, show C-H stretching vibrations just below 3000 cm⁻¹. Bending vibrations for these groups (scissoring, rocking, and wagging) appear in the 1350-1470 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretching of the ester and the C-N stretching of the amine are expected in the fingerprint region, roughly between 1000 and 1300 cm⁻¹.

Amine Salt: As a hydrochloride salt, the tertiary amine is protonated. This results in a broad N-H⁺ stretching band, often seen between 2400 and 2700 cm⁻¹.

Impact of Deuteration in the IR Spectrum:

The replacement of five hydrogen atoms with deuterium on one phenyl ring in this compound leads to noticeable changes in the IR spectrum. The most significant effect is on the vibrational modes involving the C-D bonds.

C-D Stretching: The C-D stretching vibrations are expected to appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated ring. This is due to the heavier mass of deuterium.

C-D Bending: The out-of-plane (oop) and in-plane C-D bending vibrations will also shift to lower wavenumbers compared to their C-H counterparts. For instance, the strong C-H oop bands are a key feature for identifying aromatic substitution patterns, and their deuterated equivalents will be found at significantly lower frequencies.

The following interactive table summarizes the expected characteristic IR absorption bands for L-Propoxyphene Hydrochloride and the predicted shifts for the deuterated phenyl ring in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for L-Propoxyphene HClPredicted Wavenumber (cm⁻¹) for -d5 Phenyl Ring
Aromatic RingC-H Stretch3000 - 3100N/A
Aromatic Ring (-d5)C-D StretchN/A~2200 - 2300
Aliphatic ChainsC-H Stretch2850 - 2980No significant change
EsterC=O Stretch1735 - 1750No significant change
Aromatic RingC=C Stretch1450 - 1600Minor shifts expected
Amine SaltN-H⁺ Stretch2400 - 2700 (broad)No significant change
EsterC-O Stretch1150 - 1250No significant change
Aromatic RingC-H Out-of-Plane Bend690 - 900N/A
Aromatic Ring (-d5)C-D Out-of-Plane BendN/AShifted to lower frequency

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and vibrational modes that involve a change in polarizability are Raman active.

Aromatic Rings: The symmetric breathing modes of the phenyl rings typically produce very strong and sharp signals in the Raman spectrum, often around 1000 cm⁻¹ and 1600 cm⁻¹. These are highly characteristic. The C-H stretching vibrations are also visible but are generally weaker than in the IR spectrum.

C=O Group: The carbonyl stretch is also observable in Raman spectra, though it is typically less intense than in the corresponding IR spectrum.

Aliphatic Groups: C-H stretching and bending vibrations of the aliphatic parts of the molecule are present but are often weak and can be difficult to assign in a complex molecule.

Impact of Deuteration in the Raman Spectrum:

Similar to the IR spectrum, the primary effect of deuteration in the Raman spectrum of this compound will be on the vibrations of the deuterated phenyl ring.

Ring Breathing Modes: The symmetric ring breathing mode of the deuterated phenyl ring is expected to shift to a slightly lower frequency due to the increased mass of the ring system.

C-D Stretching: Aromatic C-D stretching vibrations will appear in the 2200-2300 cm⁻¹ region, which is a relatively uncluttered part of the Raman spectrum, making it a clear indicator of deuteration.

The following interactive table outlines the expected key Raman shifts for L-Propoxyphene Hydrochloride and the anticipated changes for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for L-Propoxyphene HClPredicted Wavenumber (cm⁻¹) for -d5 Phenyl Ring
Aromatic RingSymmetric Ring Breathing~1000Shifted to slightly lower frequency
Aromatic RingC=C Stretch~1600Minor shifts expected
Aromatic RingC-H Stretch3000 - 3100N/A
Aromatic Ring (-d5)C-D StretchN/A~2200 - 2300
Aliphatic ChainsC-H Stretch2850 - 2980No significant change
EsterC=O Stretch1735 - 1750No significant change

Application of L Propoxyphene D5 Hydrochloride in Biomedical Research

In Vitro Metabolic Pathway Elucidation and Characterization

The study of how a drug is metabolized is fundamental to understanding its efficacy and potential toxicity. L-Propoxyphene-d5 hydrochloride is instrumental in in vitro studies designed to elucidate the metabolic fate of L-propoxyphene (B1205853).

Utilization in Liver Microsomal and Hepatocyte Incubation Systems

Liver microsomes and hepatocytes are primary in vitro systems that contain the necessary enzymes, particularly cytochrome P450 (CYP) isoforms, for drug metabolism. mdpi.com In these systems, this compound is used to investigate the metabolic pathways of propoxyphene. The primary metabolic route for propoxyphene is N-demethylation to its major metabolite, norpropoxyphene (B1213060), a reaction primarily mediated by the CYP3A4 enzyme. fda.govfda.govdrugbank.com Minor pathways include ring hydroxylation and glucuronide formation. fda.govfda.gov

By incubating this compound with human liver microsomes (HLMs) or hepatocytes, researchers can track the formation of deuterated metabolites. mdpi.comnih.gov This approach helps to identify the specific enzymes involved in its biotransformation and to understand how factors like genetic polymorphisms or co-administered drugs might affect its metabolism. nih.gov For instance, studies have shown that inhibitors of CYP3A4 can significantly increase plasma levels of propoxyphene. fda.govfda.gov

Table 1: Key Cytochrome P450 Isoforms in Drug Metabolism
EnzymeFunctionRelevance to Propoxyphene
CYP3A4 Metabolizes a wide range of drugs.Primary enzyme responsible for the N-demethylation of propoxyphene to norpropoxyphene. fda.govfda.govdrugbank.com
CYP2D6 Involved in the metabolism of many centrally acting drugs.Plays a lesser role in propoxyphene metabolism. conicet.gov.ar

Identification and Quantification of Deuterated Metabolites

The use of this compound as an internal standard is crucial for the accurate quantification of propoxyphene and its primary metabolite, norpropoxyphene, in biological samples. caymanchem.com Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for this purpose. researchgate.netresearchgate.net The known concentration of the deuterated standard allows for precise measurement of the non-deuterated analytes, correcting for any loss during sample preparation and analysis.

Table 2: Analytical Methods for Propoxyphene and Metabolite Quantification
TechniqueApplication
GC-MS Gas Chromatography-Mass Spectrometry is used for the separation and quantification of volatile compounds. researchgate.net
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and specificity for quantifying drugs and metabolites in complex biological matrices. researchgate.net

Investigation of Enzyme Kinetics and Inhibition (Methodological Focus)

This compound is also used in methodological studies to investigate enzyme kinetics, such as determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the enzymes metabolizing propoxyphene. nih.gov Furthermore, it is used to study the inhibitory potential of propoxyphene and its metabolites on various CYP enzymes. Propoxyphene itself has been shown to be an inhibitor of CYP3A4 and CYP2D6. fda.gov

Understanding these interactions is critical for predicting potential drug-drug interactions. For example, the co-administration of propoxyphene with other drugs metabolized by these enzymes can lead to altered plasma concentrations and potentially adverse effects. nih.gov

Pharmacokinetic Research in Non-Human Biological Systems

Before a drug can be tested in humans, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be characterized in animal models. biotechfarm.co.il this compound plays a vital role in these preclinical studies.

Application in Preclinical Models for Absorption, Distribution, and Excretion Studies

Preclinical pharmacokinetic studies are often conducted in species such as rats, mice, and dogs. biotechfarm.co.ilrjpbr.comwellbeingintlstudiesrepository.org By administering this compound to these animals, researchers can track its absorption into the bloodstream, its distribution into various tissues, and its eventual excretion from the body. biotechfarm.co.il These studies provide essential data on the drug's bioavailability, volume of distribution, and clearance rates.

For instance, studies in rats have shown that l-propoxyphene can increase the systemic availability of d-propoxyphene by reducing its extraction by the liver. nih.gov This highlights the importance of studying individual isomers and their interactions.

Tracer Studies for Drug Disposition in Animal Tissues and Fluids

As a stable isotope-labeled tracer, this compound allows for detailed investigation of drug disposition in various tissues and biological fluids. biotechfarm.co.il Following administration, tissue and fluid samples (e.g., blood, plasma, urine, brain, liver) can be collected at different time points and analyzed by mass spectrometry. nih.gov This allows for the determination of the concentration of the deuterated drug and its metabolites in different compartments, providing a comprehensive picture of its distribution and elimination pathways.

These tracer studies are crucial for understanding the relationship between drug concentrations at the site of action and the observed pharmacological effects.

Forensic Toxicology Research: Methodological Innovations

This compound, a deuterated analog of L-propoxyphene, serves as a critical internal standard in the development and application of advanced analytical methods for forensic toxicology. Its use enhances the accuracy and reliability of quantifying controlled substances, particularly in complex biological matrices encountered in postmortem investigations.

The accurate quantification of propoxyphene and its major metabolite, norpropoxyphene, is crucial in forensic toxicology to determine their contribution to cause of death. This compound is instrumental in methods utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity, and the use of a stable isotope-labeled internal standard like L-propoxyphene-d5 is essential to correct for variations in sample preparation and instrument response.

Research has demonstrated the development of validated methods for the simultaneous determination of propoxyphene and other opioids in human plasma. One such GC/MS method, which employs deuterated analogs as internal standards, has been validated with a linearity range of 25–1000 ng/mL for all analytes and a lower limit of quantification of 25 ng/mL. This method has proven to be sensitive and specific for routine analysis in forensic contexts.

Similarly, a GC-MS method for the determination of propoxyphene in oral fluid has been developed using penta-deuterated propoxyphene-d5 as the internal standard. This method established a calibration curve with concentrations equivalent to neat oral fluid concentrations ranging from 5 to 200 ng/mL. The use of a deuterated internal standard ensures precise quantification, which is vital for interpreting drug concentrations in alternative matrices like oral fluid.

The following table summarizes key validation parameters from a study employing a deuterated internal standard for the quantification of propoxyphene and other opioids.

AnalyteLinearity Range (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (RE%)
Propoxyphene25-10002.0-12.06.0-15.0±10
Norpropoxyphene25-10002.0-12.06.0-15.0±10
Meperidine25-10002.0-12.06.0-15.0±10
Normeperidine25-10002.0-12.06.0-15.0±10
Tramadol25-10002.0-12.06.0-15.0±10

RSD: Relative Standard Deviation; RE: Relative Error. Data adapted from a study on the simultaneous quantitation of various opioids in human plasma.

Postmortem samples present unique analytical challenges due to decomposition, drug instability, and postmortem redistribution, where drug concentrations can change after death. The analysis of drugs in these complex matrices requires rigorous and validated methods to ensure accurate and reliable results. This compound is particularly valuable in this context, as it co-elutes with the target analyte and experiences similar matrix effects, thereby providing a reliable means of quantification.

The analysis of propoxyphene and its metabolite norpropoxyphene in postmortem blood and tissues often involves techniques like high-performance liquid chromatography (HPLC) and LC-MS/MS. In these methods, the use of a deuterated internal standard is a cornerstone for achieving the necessary precision and accuracy. For instance, a study on the determination of propoxyphene and norpropoxyphene in postmortem specimens highlighted the importance of robust extraction and chromatographic techniques to handle the complexity of these samples.

Furthermore, the stability of analytes in postmortem specimens is a significant concern. Propoxyphene can degrade over time, and the presence of interfering substances from decomposition can complicate analysis. The use of a stable isotope-labeled internal standard like L-propoxyphene-d5 helps to mitigate these challenges by compensating for any loss of the analyte during sample processing and analysis. The choice of the sampling site is also critical, with femoral vein blood being preferred to minimize the effects of postmortem redistribution.

Environmental Fate and Degradation Studies

While this compound is primarily used in controlled laboratory settings for analytical purposes, its structural similarity to propoxyphene means that understanding the environmental fate of the parent compound is relevant. Propoxyphene's release into the environment can occur through various waste streams, and its persistence and transformation are of environmental interest.

In environmental analysis, stable isotope-labeled compounds like this compound are invaluable as tracers or internal standards for quantifying the presence of the parent drug in environmental matrices such as wastewater, surface water, and soil. The production and use of propoxyphene as an analgesic have led to its release into the environment. nih.gov Although the use of propoxyphene has been withdrawn in several countries due to safety concerns, its presence in the environment may still be monitored. nih.govbanyantreatmentcenter.com

When studying the fate of propoxyphene in wastewater treatment plants or natural aquatic systems, this compound can be added to samples to accurately quantify the concentration of propoxyphene. This is crucial as pharmaceuticals can be present at very low concentrations (ng/L to µg/L range) in complex matrices. siu.edu The deuterated standard helps to account for losses during sample extraction and cleanup, as well as for matrix-induced signal suppression or enhancement in analytical instruments like LC-MS/MS. nih.gov

Based on its estimated Koc value of 8.1 x 10^4, propoxyphene is expected to be immobile in soil and adsorb to suspended solids and sediment in water. nih.gov Its low estimated Henry's Law constant suggests that volatilization from water or moist soil surfaces is not a significant fate process. nih.gov

The stability of a pharmaceutical compound in the environment is influenced by processes such as photolysis and hydrolysis.

Photolytic Stability: Propoxyphene contains chromophores that absorb light at wavelengths greater than 290 nm, which suggests it may be susceptible to direct photolysis by sunlight. nih.gov The degradation of propoxyphene under sunlight would reduce its persistence in surface waters. The atmospheric half-life of vapor-phase propoxyphene due to reaction with photochemically-produced hydroxyl radicals is estimated to be a mere 1.4 hours. nih.gov

Isotopic Effects and Their Implications in Research Methodologies

Deuterium (B1214612) Isotope Effects on Biotransformation and Reaction Rates (Theoretical and Experimental)

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). portico.orgnih.gov Theoretically, the KIE originates from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. portico.org The C-D bond is stronger and has a lower vibrational frequency, meaning more energy is required to reach the transition state for bond cleavage. portico.org Consequently, if the cleavage of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. nih.govresearchgate.net

In drug metabolism, this effect is often exploited to slow down metabolic processes mediated by enzymes like the cytochrome P450 (CYP450) system. nih.govresearchgate.net Propoxyphene is primarily metabolized in the liver by CYP450 enzymes, particularly CYP3A4 and to a lesser extent CYP2D6, through a process of N-demethylation to form its major metabolite, norpropoxyphene (B1213060). conicet.gov.ar

For L-Propoxyphene-d5, the deuterium atoms are located on one of the phenyl rings. caymanchem.comsigmaaldrich.com The primary metabolic pathway, N-demethylation, involves the breaking of a C-H bond on the methyl group attached to the nitrogen atom, not the C-H bonds on the phenyl ring. Therefore, a significant primary KIE on the rate of norpropoxyphene formation is not expected. However, the complexity of enzymatic reactions means that the outcome cannot always be predicted without experimentation. researchgate.net Factors such as the specific enzyme isoform and the possibility of metabolic switching can influence the results. plos.org

Influence of Isotopic Labeling on Chromatographic Retention and Elution

In analytical chemistry, particularly in chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC), isotopic labeling can subtly influence the retention and elution characteristics of a compound. oup.com While isotopically labeled compounds, or isotopologues, have virtually identical chemical properties, their physical properties can differ slightly due to the mass difference.

In reversed-phase liquid chromatography, deuterated compounds are often observed to be slightly less retentive than their non-deuterated counterparts. This can lead to a small but measurable decrease in retention time. The effect, sometimes referred to as an "isotope effect in reversed-phase chromatography," means that L-Propoxyphene-d5 may elute slightly earlier than L-propoxyphene (B1205853) from the analytical column. oup.com

This phenomenon is utilized in developing robust analytical methods. For instance, in LC-tandem mass spectrometry (LC-MS/MS) assays, baseline or near-baseline separation between the analyte and its deuterated internal standard can be beneficial, though not strictly necessary, as the mass difference allows for their distinct detection. oup.com The key is that the retention time is stable and reproducible for both the analyte and the standard. oup.com Methods developed for detecting propoxyphene and its metabolites often use deuterated standards like norpropoxyphene-d5, relying on consistent chromatographic behavior for accurate quantification. oup.com

Considerations for Accuracy in Isotopic Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique renowned for its high accuracy and precision, and it is considered a primary ratio method of measurement. osti.govrsc.org L-Propoxyphene-d5 Hydrochloride is designed and certified for use as an internal standard in IDMS methods for the precise quantification of propoxyphene in various biological and forensic samples. sigmaaldrich.comsigmaaldrich.comeurisotop.com The principle involves adding a known amount of the isotopically labeled standard (the "spike") to a sample containing the unlabeled analyte. osti.gov The ratio of the natural analyte to the labeled standard is then measured by a mass spectrometer. Since the analyte and the standard are chemically identical, they behave similarly during sample preparation, extraction, and ionization, which corrects for sample loss and matrix effects.

However, ensuring the highest accuracy with IDMS requires careful consideration of several factors:

Purity and Calibration of the Standard: The exact concentration and isotopic enrichment of the L-Propoxyphene-d5 internal standard must be known with high accuracy. osti.gov Certified reference materials are used for this purpose, as they undergo rigorous characterization. sigmaaldrich.comsigmaaldrich.com The precision of the final measurement is directly tied to the precision of the standard's calibration. osti.gov

Isotopic Contribution: The labeled standard may contain trace amounts of the unlabeled analyte, and the sample itself might have a natural abundance of the isotopes used for labeling (though negligible for deuterium). osti.gov These isotopic contributions must be measured and corrected for in the final calculation to prevent bias.

Sample-Spike Equilibration: It is critical that the L-Propoxyphene-d5 standard is thoroughly mixed with the sample to ensure complete equilibration with the endogenous L-propoxyphene before any analysis step. rsc.org Incomplete equilibration is a major source of error.

Mass Spectrometric Analysis: The mass spectrometer must be able to resolve the analyte from the internal standard and any potential isobaric interferences. The use of quantifier and qualifier ion ratios helps ensure the specificity of the measurement and the accurate identification of the target compound. oup.com The stability and precision of the instrument's isotope ratio measurement are paramount. osti.gov

Quality Control and Reference Standard Development for L Propoxyphene D5 Hydrochloride

Adherence to International Standards for Certified Reference Materials (ISO/IEC 17025, ISO 17034)

The credibility and quality of Certified Reference Materials (CRMs) for compounds such as L-Propoxyphene-d5 Hydrochloride are fundamentally reliant on adherence to stringent international standards. The two primary standards governing the competence of laboratories and reference material producers are ISO/IEC 17025 and ISO 17034. aroscientific.comansi.orgeuropa.eu

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories

This standard outlines the general requirements for laboratories to demonstrate their technical competence. nla.org.zainab.ie For producers of this compound CRM, compliance with ISO/IEC 17025 is crucial for the testing and calibration activities that form part of the certification process. inab.ie It ensures that the analytical methods used to determine the purity and concentration of the CRM are validated, and that the laboratory operates a robust quality management system. nla.org.zaaroscientific.com Laboratories accredited to ISO/IEC 17025 are required to use reference materials that are, where possible, traceable to SI units or to CRMs. nla.org.zaukas.com This creates a chain of traceability that underpins the reliability of measurement results.

ISO 17034: General requirements for the competence of reference material producers

This standard specifically addresses the competence of reference material producers (RMPs). aroscientific.comansi.orgpjlabs.com It provides a framework for the production and certification of reference materials, including CRMs like this compound. aroscientific.comnata.com.au Key requirements of ISO 17034 include:

Competent Production: RMPs must demonstrate scientific and technical competence in producing materials of appropriate and consistent quality. ansi.orgnata.com.au

Material Characterization: The standard mandates a metrologically valid procedure for characterizing the properties of the reference material. nata.com.au

Uncertainty and Traceability: A crucial aspect is the assignment of a certified value with an associated measurement uncertainty and a statement of metrological traceability. nata.com.aueuropa.eu

Documentation: RMPs must provide a comprehensive certificate of analysis that includes the certified value, its uncertainty, and traceability information. caymanchem.com

The transition from ISO Guide 34 to the ISO 17034 standard strengthened the requirements, aligning it with other conformity assessment standards and clarifying the specifications for producing both certified and non-certified reference materials. europa.eu Accreditation to ISO 17034 provides end-users with confidence that the this compound CRM has been produced in compliance with internationally recognized best practices. nata.com.au

The interplay between ISO/IEC 17025 and ISO 17034 creates a comprehensive quality infrastructure. Laboratories accredited to ISO/IEC 17025 are expected to use CRMs from producers accredited to ISO 17034, ensuring a complete and reliable quality chain from production to analytical use. europa.eu

Principles of Metrological Traceability and Uncertainty in CRM Certification

The certification of this compound as a Certified Reference Material (CRM) is critically dependent on the principles of metrological traceability and the comprehensive evaluation of measurement uncertainty. These two concepts are intertwined and essential for establishing the reliability and comparability of analytical results.

Metrological Traceability

Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. nla.org.za For a CRM like this compound, this means its certified value is linked to national or international measurement standards, ultimately tracing back to the International System of Units (SI). aroscientific.comnla.org.za This traceability is established through a metrologically valid procedure for characterizing the material. nata.com.aucaymanchem.com The certificate of analysis for the CRM must include a statement of metrological traceability for the certified values. europa.eucaymanchem.com

Measurement Uncertainty

The calculation of the expanded uncertainty for a CRM involves several key components:

Characterization Uncertainty (u_char): This arises from the measurement process used to determine the property value of the material. researchgate.net

Homogeneity Uncertainty (u_hom): This accounts for the variation of the property value between different units of the CRM batch. researchgate.net

Stability Uncertainty (u_stab): This addresses the potential for the property value to change over time due to storage and transport conditions. researchgate.net

These individual uncertainty components, expressed as standard uncertainties, are combined to calculate the combined standard uncertainty (u_c). researchgate.net The expanded uncertainty (U) is then determined by multiplying the combined standard uncertainty by a coverage factor (k), which is typically 2 to approximate a 95% confidence level. researchgate.netedqm.eudemarcheiso17025.com

The formula can be represented as: U = k * √(u_char² + u_hom² + u_stab²)

A "bottom-up" approach is often favored for calculating uncertainty, where all individual sources of uncertainty in the measurement process are identified and quantified. sigmaaldrich.com This detailed analysis provides a more robust and reliable uncertainty budget compared to empirical or "top-down" estimations. sigmaaldrich.com The final certificate of analysis for this compound will report the certified concentration along with its expanded uncertainty, providing the end-user with a complete and reliable value for their analytical work. demarcheiso17025.com

Role in Inter-laboratory Comparisons and Analytical Method Harmonization

Certified Reference Materials (CRMs) like this compound play a vital role in enhancing the quality and consistency of analytical measurements across different laboratories. Their application is crucial for inter-laboratory comparisons and the broader goal of analytical method harmonization.

Inter-laboratory Comparisons and Proficiency Testing

Inter-laboratory comparisons (ILCs), including proficiency testing (PT) schemes, are essential for assessing the performance of laboratories and the reliability of their results. nla.org.za In these programs, a CRM or a well-characterized material is sent to multiple laboratories for analysis. The results are then compared to the certified or reference value to evaluate each laboratory's competence. ansi.org

The use of a CRM like this compound in ILCs allows for:

Performance Evaluation: Laboratories can assess their analytical performance against a known standard and identify potential biases or areas for improvement. nla.org.za

Method Validation: ILCs serve as a form of external validation for the analytical methods used by participating laboratories. ansi.org

Demonstration of Competence: Successful participation in PT schemes is often a requirement for laboratory accreditation to standards like ISO/IEC 17025. nla.org.za

Analytical Method Harmonization

Harmonization aims to achieve equivalent measurement results for a specific analyte among different analytical methods and laboratories, even in the absence of a single, universally accepted reference method. jctlm.org CRMs are a cornerstone of this process. When different laboratories use the same CRM for calibration and quality control, it helps to reduce systematic errors and improve the comparability of results. researchgate.net

Future Research Directions and Emerging Methodologies

Integration with High-Throughput Analytical Platforms and Automation

The demand for rapid and reliable bioanalysis has driven the integration of L-Propoxyphene-d5 Hydrochloride with high-throughput screening (HTS) platforms. The use of deuterated internal standards is crucial for accuracy in automated systems that process large numbers of samples. nih.govresearchgate.net

Future advancements will likely focus on the complete automation of the analytical workflow, from sample preparation to data analysis. nih.govlcms.cz Robotic systems are increasingly employed for liquid handling, extraction, and dilution, which minimizes human error and increases throughput. nih.govlcms.cz For instance, automated solid-phase extraction (SPE) and liquid-liquid extraction (LLE) methods coupled directly with liquid chromatography-tandem mass spectrometry (LC-MS/MS) are becoming standard. grupobiomaster.comnih.gov The use of L-Propoxyphene-d5 as an internal standard in such automated workflows ensures the robustness and reliability of quantitative results for propoxyphene in various biological matrices. grupobiomaster.comshimadzu.co.kr

The development of "just-in-time" sample preparation, where automated extraction is performed immediately before injection into the LC-MS/MS system, further enhances efficiency. grupobiomaster.com This approach, combined with the use of deuterated internal standards like L-Propoxyphene-d5, is critical for large-scale pharmacokinetic studies, clinical trial sample analysis, and forensic toxicology screening where high throughput is essential. nih.govgrupobiomaster.comnih.gov

The principles of Quality by Design (QbD) are also being increasingly applied to the development of analytical methods. nih.govrjptonline.orgresearchgate.net This systematic approach ensures that the analytical method is well-understood, robust, and consistently meets its intended performance criteria. nih.govrjptonline.orgresearchgate.net For methods employing this compound, a QbD approach would involve a thorough risk assessment of method parameters and the establishment of a design space to ensure reliable performance. nih.govresearchgate.net

A summary of automated sample preparation techniques compatible with this compound analysis is presented in the table below.

Automated Technique Description Advantages for High-Throughput Analysis
Robotic Liquid Handling Automated systems for pipetting, diluting, and mixing samples and standards.Increased precision, reduced manual error, and high sample throughput. nih.govlcms.cz
Automated Solid-Phase Extraction (SPE) Robotic systems that perform all steps of SPE, from conditioning to elution.High recovery, clean extracts, and suitability for a wide range of matrices. grupobiomaster.comnih.gov
Automated Liquid-Liquid Extraction (LLE) Automated platforms for performing liquid-liquid extraction procedures.Reduced solvent consumption and improved reproducibility compared to manual methods.
Online Sample Preparation Direct coupling of sample preparation modules to the LC-MS/MS system."Just-in-time" analysis, minimizing sample degradation and maximizing efficiency. shimadzu.co.kr

Advancements in Deuterium (B1214612) Labeling Techniques for Complex Organic Molecules

The synthesis of deuterated compounds like this compound relies on efficient and selective labeling methods. Recent years have seen significant breakthroughs in deuterium labeling, moving beyond traditional methods that often require harsh conditions or pre-functionalized substrates. osaka-u.ac.jpnih.govsnnu.edu.cnresearchgate.netresearchgate.net

Modern catalytic methods, including those using transition metals like iridium, silver, and ruthenium, allow for the direct and site-selective deuteration of C-H bonds in complex organic molecules. nih.govresearchgate.netresearchgate.netnih.gov These hydrogen isotope exchange (HIE) reactions can be performed at late stages of a synthetic sequence, which is highly advantageous for the preparation of deuterated drug candidates and their metabolites. snnu.edu.cnresearchgate.netnih.gov The use of inexpensive and readily available deuterium sources, such as heavy water (D₂O), is a key focus of current research, making the synthesis of compounds like L-Propoxyphene-d5 more cost-effective. osaka-u.ac.jpacs.orgbohrium.com

Electrochemical methods are also emerging as a green and efficient alternative for dehalogenative deuteration, avoiding the need for metal catalysts and toxic reagents. xmu.edu.cn Furthermore, photoredox catalysis is being explored for the site-selective deuteration of specific chemical motifs under mild conditions. researchgate.net

The table below summarizes some of the advanced deuterium labeling techniques applicable to the synthesis of complex organic molecules.

Labeling Technique Catalyst/Reagent Key Features
Hydrogen Isotope Exchange (HIE) Transition metals (Ir, Ru, Ag)Site-selective, late-stage functionalization, applicable to complex molecules. nih.govresearchgate.netresearchgate.netnih.gov
Electrochemical Deuteration Electrochemical cellGreen chemistry, avoids toxic reagents, uses D₂O as a deuterium source. xmu.edu.cn
Photoredox Catalysis Photocatalyst and lightMild reaction conditions, high selectivity for specific functional groups. researchgate.net
Deconstructive Deacylative Deuteration Copper catalystSite-specific and degree-controlled deuteration of alkyl groups.

These advancements not only facilitate the synthesis of existing deuterated standards but also open the door to creating novel, strategically labeled compounds for more sophisticated research applications.

Novel Applications in Mechanistic Toxicology (In Vitro Models) and Systems Biology Research

Deuterated compounds are invaluable tools in mechanistic toxicology for elucidating the metabolic pathways that can lead to toxicity. nih.govnih.gov In vitro models, particularly those using human liver microsomes or hepatocytes, are widely employed to study the metabolism of drugs like propoxyphene. oup.comnih.govmdpi.comresearchgate.net The use of this compound in these systems allows for the precise tracking and quantification of the parent compound and its metabolites by LC-MS/MS. nih.gov

A significant application is in the study of "metabolic shunting," where deuteration at a primary metabolic site can slow down that pathway, potentially increasing metabolism through alternative routes. lcms.cz This can be crucial for understanding and predicting the formation of toxic metabolites. For propoxyphene, the formation of the cardiotoxic metabolite, norpropoxyphene (B1213060), is a major concern. Studying the metabolism of deuterated propoxyphene analogs can provide insights into how to modulate its metabolic profile to reduce the formation of this harmful metabolite.

Future research will likely involve the use of more complex in vitro systems, such as 3D cell cultures and organ-on-a-chip models, to better mimic the in vivo environment. criver.com The use of this compound in these advanced models can provide more physiologically relevant data on its metabolism and potential toxicity.

Systems biology approaches, which integrate experimental data with computational modeling, offer a powerful platform for understanding the broader biological effects of drugs and their metabolites. americanpharmaceuticalreview.comtandfonline.com By using deuterated compounds to generate precise data on metabolic fluxes and pathway perturbations, researchers can build more accurate systems toxicology models. americanpharmaceuticalreview.com These models can help to predict adverse outcomes and to identify biomarkers of toxicity at an early stage of drug development.

The table below outlines the applications of deuterated compounds in modern toxicology and systems biology.

Application Area In Vitro Model/Approach Role of this compound
Metabolic Pathway Elucidation Human liver microsomes, hepatocytesServes as an internal standard for accurate quantification of propoxyphene and its metabolites. oup.comnih.gov
Mechanistic Toxicology Cell-based cytotoxicity assays, 3D cell culturesEnables precise measurement of compound levels and helps to correlate exposure with toxic endpoints. nih.gov
Metabolic Shunting Studies In vitro metabolism assaysAllows for the investigation of how deuteration alters metabolic pathways and the formation of toxic metabolites. lcms.cz
Systems Biology Integrated computational and experimental platformsProvides high-quality quantitative data for building predictive models of drug metabolism and toxicity. americanpharmaceuticalreview.comtandfonline.com

Computational Modeling and Prediction of Isotopic Effects and Metabolic Pathways

Computational modeling has become an indispensable tool in modern drug discovery and development, and its application to deuterated compounds is a rapidly growing area. nih.govacs.orgnih.govmanchester.ac.uk For this compound, computational methods can be used to predict the kinetic isotope effect (KIE), offering insights into how deuteration will affect its metabolic rate. nih.govdtu.dkosti.gov

Density Functional Theory (DFT) calculations are a powerful approach for modeling reaction mechanisms and predicting KIEs. manchester.ac.ukdtu.dkmdpi.comepa.gov By simulating the enzymatic reactions involved in propoxyphene metabolism, primarily by cytochrome P450 (CYP) enzymes like CYP3A4, researchers can estimate the energy barriers for the cleavage of C-H versus C-D bonds. nih.govnih.govmanchester.ac.uk This information is critical for designing deuterated drugs with optimized metabolic stability.

In addition to predicting KIEs, computational models can also be used to predict the sites of metabolism (SOMs) on a drug molecule and to identify potential metabolites. acs.org This is particularly useful for complex molecules like propoxyphene, which can undergo multiple metabolic transformations. acs.org Machine learning and quantitative structure-activity relationship (QSAR) models are increasingly being used to predict CYP inhibition and induction, which are key factors in drug-drug interactions. nih.gov

Pharmacokinetic (PK) modeling is another area where computational approaches are valuable. For deuterated compounds like rac-Propoxyphene-d7, specific PK models are needed to account for the altered metabolic pathways and clearance rates compared to the non-deuterated form. These models are essential for predicting the in vivo behavior of the drug and for designing appropriate clinical studies.

The table below highlights the role of computational modeling in the study of deuterated compounds.

Computational Approach Application to this compound Expected Outcome
Density Functional Theory (DFT) Prediction of kinetic isotope effects (KIE) for metabolic reactions.Quantitative estimation of the change in metabolic rate due to deuteration. manchester.ac.ukdtu.dk
Molecular Docking and Dynamics Simulation of the binding of propoxyphene to cytochrome P450 enzymes.Identification of key interactions and prediction of sites of metabolism. nih.govnih.gov
QSAR and Machine Learning Prediction of CYP inhibition and induction potential.Assessment of the risk of drug-drug interactions. nih.gov
Pharmacokinetic (PK) Modeling Development of models that incorporate the effects of deuteration.Accurate prediction of the in vivo absorption, distribution, metabolism, and excretion (ADME) profile.

Q & A

Basic: What are the critical considerations for synthesizing and characterizing L-Propoxyphene-d5 Hydrochloride in laboratory settings?

Synthesis requires precise deuteration at five positions to ensure isotopic purity (>98%), typically achieved via catalytic exchange reactions or custom precursor routes. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) to verify isotopic enrichment, and HPLC-UV for purity assessment (>99.5%) . Pharmacopeial standards (e.g., USP monographs) provide validated protocols for impurity profiling .

Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its specificity for deuterated analogs, minimizing matrix interference. Key parameters include:

  • Column: C18 stationary phase with 2.6 µm particle size for optimal resolution.
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Quantitation: Monitor transitions specific to the deuterated parent ion (e.g., m/z 345 → 58) and compare against non-deuterated analogs for cross-validation .

Advanced: How does solvent composition affect the stability of this compound during long-term storage?

Stability studies should assess degradation under varying pH (2–9), temperature (4°C to 40°C), and solvent conditions (aqueous vs. organic). For example:

  • Acetonitrile solutions show <5% degradation over 6 months at -20°C, while aqueous buffers (pH 7.4) degrade >15% under the same conditions due to hydrolysis.
  • Recommended storage: Lyophilized powder in inert atmospheres (argon) at -80°C, with periodic NMR validation of deuterium retention .

Advanced: What isotopic effects might arise when using this compound as an internal standard in pharmacokinetic studies?

Deuterium substitution can alter hydrogen-deuterium exchange rates , affecting metabolite profiling. For instance:

  • Kinetic isotope effects (KIE): Reduced metabolic clearance (~10–20%) compared to non-deuterated propoxyphene, necessitating correction factors in bioavailability calculations.
  • Validation: Co-administer deuterated and non-deuterated forms in pilot studies to quantify retention time shifts in LC-MS .

Advanced: How can researchers resolve discrepancies in LC-MS data caused by matrix interference when analyzing this compound?

  • Sample preparation: Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from phospholipids and proteins.
  • Method adjustments: Optimize gradient elution to separate co-eluting isomers or employ high-field asymmetric waveform ion mobility spectrometry (FAIMS) for enhanced selectivity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods for weighing and solution preparation.
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved hazardous waste channels. Toxicity data from analogous compounds (e.g., promethazine HCl) suggest acute oral LD50 values <100 mg/kg in rodents, warranting strict exposure controls .

Advanced: What methodologies are recommended for studying the metabolic pathways of this compound in vitro?

  • Hepatocyte incubations: Use cryopreserved human hepatocytes to identify phase I (CYP450-mediated) and phase II (glucuronidation) metabolites.
  • Isotope tracing: Combine LC-MS/MS with stable isotope labeling to track deuterium retention in metabolites like norpropoxyphene-d5.
  • Enzyme inhibition assays: Assess CYP2D6 and CYP3A4 inhibition potential using fluorogenic substrates .

Advanced: How can cross-reactivity with endogenous compounds be minimized in immunoassays targeting this compound?

  • Antibody validation: Screen against structurally similar opioids (e.g., methadone, tramadol) using surface plasmon resonance (SPR) to confirm specificity.
  • Sample pretreatment: Immunoaffinity columns with anti-propoxyphene antibodies can pre-clear interfering substances prior to LC-MS analysis .

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